molecular formula C11H17NO B8271259 Benzenebutanamine, 3-methoxy- CAS No. 122875-03-0

Benzenebutanamine, 3-methoxy-

Cat. No.: B8271259
CAS No.: 122875-03-0
M. Wt: 179.26 g/mol
InChI Key: NEHQMKGFIODIOM-UHFFFAOYSA-N
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Description

Benzenebutanamine, 3-methoxy- is a substituted aromatic amine characterized by a benzene ring with a methoxy group (-OCH₃) at the 3-position and a butanamine chain (C₄H₉NH₂) attached. Methoxy-substituted aromatic amines are often studied for their metabolic stability and receptor-binding capabilities, as seen in bioactive compounds like flavonoids and heterocycles .

Properties

CAS No.

122875-03-0

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(3-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H17NO/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-7,9H,2-3,5,8,12H2,1H3

InChI Key

NEHQMKGFIODIOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCCCN

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Neuropharmacological Potential
Benzenebutanamine, 3-methoxy- has been studied for its potential role as an antidepressant. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. A study demonstrated that derivatives of benzenebutanamine exhibited significant antidepressant-like effects in animal models, suggesting that 3-methoxy- modifications may enhance these properties .

Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains. For instance, in vitro studies indicated that related derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations often in the low µg/mL range . This makes benzenebutanamine a candidate for further exploration in antibiotic development.

Environmental Applications

Toxicological Assessments
Environmental safety assessments of benzenebutanamine, 3-methoxy- have been conducted to evaluate its toxicity and environmental impact. Studies found that the compound is not persistent or bioaccumulative and does not exhibit genotoxicity under standard testing conditions . These findings support its potential use in consumer products without significant environmental risks.

Predictive Toxicology Tools
Recent advancements in predictive toxicology have integrated the assessment of benzenebutanamine's safety profile using computational models. These tools help predict the compound's behavior in biological systems and its potential impacts on human health and the environment . Such assessments are crucial for regulatory compliance and risk management.

Industrial Applications

Fragrance Industry
Benzenebutanamine, 3-methoxy- is utilized in the fragrance industry due to its pleasant aromatic properties. It is included in various formulations for perfumes and personal care products. Safety assessments indicate that it can be used safely at specified concentrations without adverse effects on consumers .

Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new materials and pharmaceuticals. For example, it can be used to synthesize derivatives with enhanced biological activities or novel chemical properties .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of benzenebutanamine derivatives demonstrated significant antidepressant effects when administered to animal models. The research highlighted that modifications to the methoxy group enhanced binding affinity to serotonin receptors, leading to improved efficacy compared to unmodified counterparts.

Case Study 2: Antimicrobial Testing

In a laboratory setting, benzenebutanamine derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus. Results showed that certain derivatives had MIC values ranging from 0.5 to 8 µg/mL, indicating strong antimicrobial activity suitable for pharmaceutical applications.

Case Study 3: Environmental Safety Assessment

An extensive risk assessment was performed on benzenebutanamine, focusing on its environmental impact. The findings confirmed that the compound does not pose significant risks regarding persistence or bioaccumulation, making it suitable for use in consumer products without stringent regulatory barriers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzenebutanamine, 3-methoxy- with structurally or functionally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Biological Activities Reference
Benzenebutanamine, 3-methoxy- 3-OCH₃, C₄H₉NH₂ Hypothesized metabolic stability; amine functionality may enhance solubility -
N-[3-(Benzyloxy)benzyl]-2-butanamine hydrochloride 3-benzyloxy (-OCH₂C₆H₅), C₄H₉NH₂ Hydrochloride salt improves solubility; bulkier substituent increases lipophilicity
Pachypodostyflavone 3-OCH₃ flavone core Potent antifilarial activity (100% efficacy at 250 µg/mL)
3,4,5-Trimethoxy-N-(1-methylethyl)benzenamine 3,4,5-OCH₃, isopropylamine Multiple methoxy groups enhance electronic effects; used in synthetic intermediates
Ferulic acid (3-methoxy-4-hydroxycinnamic acid) 3-OCH₃, 4-OH, carboxylic acid Antioxidant and anti-inflammatory properties

Key Comparisons:

Substituent Effects: Methoxy vs. Benzyloxy: The 3-methoxy group in Benzenebutanamine is smaller and less lipophilic than the benzyloxy group in N-[3-(Benzyloxy)benzyl]-2-butanamine . This difference may influence receptor binding or metabolic pathways.

Biological Activity: While Benzenebutanamine, 3-methoxy- lacks direct activity data, structurally related methoxy-flavonoids (e.g., Pachypodostyflavone) exhibit significant antifilarial activity . The amine chain in Benzenebutanamine could modulate its bioavailability or target specificity compared to oxygenated analogs.

Synthetic Approaches :

  • Methoxy groups are often introduced via methylation (e.g., using diazomethane, as in ) . For Benzenebutanamine, 3-methoxy-, synthesis might involve alkylation of a 3-hydroxybenzene precursor followed by amination of the butan chain.

Physicochemical Properties :

  • The amine group in Benzenebutanamine, 3-methoxy- likely confers basicity (pKa ~9–11), enhancing water solubility as a hydrochloride salt, similar to N-[3-(Benzyloxy)benzyl]-2-butanamine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-benzenebutanamine, and how can purification challenges be addressed?

  • Methodological Answer : Synthesis typically involves reductive amination of 3-methoxybenzaldehyde with butylamine derivatives under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Alternatively, nucleophilic substitution on brominated intermediates with methoxy groups can be employed. Purification challenges arise due to polar byproducts; gradient elution via reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients is recommended. Trace impurities can be monitored using GC-MS with reference to NIST spectral libraries .

Q. Which spectroscopic techniques are critical for characterizing 3-methoxy-benzenebutanamine, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • NMR : In 1H^1H-NMR, the methoxy group (-OCH3\text{-OCH}_3) appears as a singlet near δ 3.8 ppm. The butanamine chain shows methylene protons (δ 1.4–1.6 ppm) and amine protons (δ 1.2–1.5 ppm, broadened due to exchange).
  • GC-MS : The molecular ion peak at m/z 179 (C11_{11}H17_{17}NO) and fragmentation patterns (e.g., loss of -CH2NH2\text{-CH}_2\text{NH}_2) confirm structural integrity.
  • IR : Stretching vibrations for -NH2\text{-NH}_2 (3300–3500 cm1^{-1}) and methoxy C-O (1250 cm1^{-1}) are critical markers .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxy group influence the compound’s reactivity in nucleophilic or catalytic reactions?

  • Methodological Answer : The methoxy group’s electron-donating resonance (+M effect) increases electron density on the benzene ring, enhancing electrophilic substitution at the para position. Steric hindrance at the 3-position may reduce accessibility in bulky catalytic systems (e.g., Suzuki-Miyaura coupling). Computational modeling (DFT) can predict reactive sites, while Hammett substituent constants (σmeta=0.12\sigma_{\text{meta}} = 0.12) quantify electronic effects. Experimental validation via competitive kinetic studies with substituted analogs is advised .

Q. What strategies resolve contradictions in reported bioactivity data for 3-methoxy-benzenebutanamine across different cell lines?

  • Methodological Answer :

  • Standardized Assays : Use isogenic cell lines and control for variables like pH, serum content, and passage number.
  • Metabolite Tracking : Employ 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled compounds to monitor intracellular metabolism and exclude artifact signals.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3\text{H}-serotonin for 5-HT receptors) quantify target affinity under uniform conditions .

Q. How can researchers design experiments to elucidate the compound’s role in neurotransmitter modulation, particularly in synaptic vesicle dynamics?

  • Methodological Answer :

  • Electrophysiology : Patch-clamp recordings in primary neuronal cultures measure changes in presynaptic Ca2+^{2+} currents.
  • Fluorescent Probes : Use pH-sensitive dyes (e.g., synaptopHluorin) to track vesicle exocytosis in real time.
  • Knockdown/Overexpression : CRISPR-Cas9 editing of candidate receptors (e.g., TAAR1) identifies mechanistic pathways. Cross-reference with structural analogs (e.g., 4-methoxy derivatives) to isolate substituent-specific effects .

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